molecular formula C16H12N2O2 B12499056 [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

Cat. No.: B12499056
M. Wt: 264.28 g/mol
InChI Key: OWOZCCMVGBLVME-UHFFFAOYSA-N
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Description

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile is a chemical compound that belongs to the family of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation of 2,7-dimethoxynaphthalene with malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or nitrile groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxynaphthalene: A closely related compound with similar structural features but lacking the propanedinitrile moiety.

    1-Acetyl-2,6-dimethoxynaphthalene: Another naphthalene derivative with acetyl and methoxy groups.

    2,7-Dimethoxy-1-(2-naphthoyl)naphthalene: A compound with a naphthoyl group attached to the naphthalene ring.

Uniqueness

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile stands out due to its unique combination of methoxy and propanedinitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(2,7-dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

InChI

InChI=1S/C16H12N2O2/c1-19-13-5-3-12-4-6-16(20-2)15(14(12)8-13)7-11(9-17)10-18/h3-8H,1-2H3

InChI Key

OWOZCCMVGBLVME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C(C#N)C#N)OC

Origin of Product

United States

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